![molecular formula C13H12N6O3S B12407087 (3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)

(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metallo-compounds are a class of chemical compounds that contain metal atoms bonded to organic ligands. These compounds are significant in various fields due to their unique properties, which arise from the interaction between the metal center and the organic ligands. Metallo-compounds can exhibit diverse chemical behaviors, making them valuable in catalysis, materials science, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Metallo-compounds can be synthesized through various methods, including:

Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, magnesium reacts with methyl bromide to form methylmagnesium bromide.

Metathesis: This method involves the exchange of ligands between two compounds. For instance, lithium tetramethyl reacts with silicon tetrachloride to form tetramethylsilane and lithium chloride.

Hydrometallation: This involves the addition of a metal hydride to an unsaturated organic compound.

Industrial Production Methods

Industrial production of metallo-compounds often involves large-scale reactions under controlled conditions. For example, the production of organomagnesium compounds (Grignard reagents) involves the reaction of magnesium with alkyl or aryl halides in anhydrous ether.

Análisis De Reacciones Químicas

Types of Reactions

Metallo-compounds undergo various types of reactions, including:

Oxidation and Reduction: These reactions involve the transfer of electrons between the metal center and other species.

Substitution: This involves the replacement of one ligand with another on the metal center.

Addition and Elimination: These reactions involve the addition or removal of ligands to or from the metal center.

Common Reagents and Conditions

Common reagents used in reactions with metallo-compounds include halides, hydrides, and organic ligands. Reaction conditions often involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with metallo-compounds depend on the specific reaction and reagents used. For example, the reaction of a Grignard reagent with a carbonyl compound typically forms an alcohol.

Aplicaciones Científicas De Investigación

Metallo-compounds have a wide range of applications in scientific research, including:

Chemistry: They are used as catalysts in various organic reactions, such as hydrogenation and polymerization.

Biology: Metallo-compounds are used in the study of metalloproteins and metalloenzymes, which play crucial roles in biological processes.

Medicine: Certain metallo-compounds, such as cisplatin, are used as anticancer drugs due to their ability to interact with DNA.

Industry: Metallo-compounds are used in the production of materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of metallo-compounds depends on their specific structure and the nature of the metal center

Interaction with Biological Molecules: Metallo-compounds can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function.

Catalysis: Metallo-compounds can act as catalysts by providing a reactive metal center that facilitates chemical reactions.

Redox Reactions: Metallo-compounds can participate in redox reactions, leading to the generation of reactive oxygen species and other intermediates.

Comparación Con Compuestos Similares

Metallo-compounds can be compared with other similar compounds, such as:

Organometallic Compounds: These compounds contain metal-carbon bonds and are often used in catalysis and materials science.

Coordination Compounds: These compounds contain metal centers coordinated to organic or inorganic ligands and are used in various applications, including medicine and catalysis.

Uniqueness

Metallo-compounds are unique due to their ability to combine the properties of both metals and organic ligands. This allows them to exhibit a wide range of chemical behaviors and makes them valuable in various fields.

List of Similar Compounds

Organometallic Compounds: Examples include ferrocene and Grignard reagents.

Coordination Compounds: Examples include cisplatin and hemoglobin.

Metallo-compounds continue to be an area of active research due to their diverse applications and unique properties. Their ability to interact with both organic and inorganic species makes them valuable tools in chemistry, biology, medicine, and industry.

Propiedades

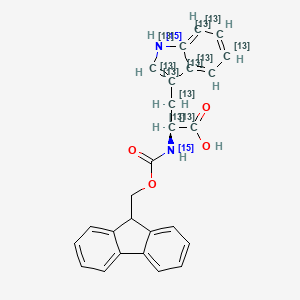

Fórmula molecular |

C13H12N6O3S |

|---|---|

Peso molecular |

332.34 g/mol |

Nombre IUPAC |

4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C13H12N6O3S/c14-23(21,22)13-11(12-16-18-19-17-12)10(5-6-15-13)9-3-1-8(7-20)2-4-9/h1-6,20H,7H2,(H2,14,21,22)(H,16,17,18,19) |

Clave InChI |

ZLLPEJMJTQBWDI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CO)C2=C(C(=NC=C2)S(=O)(=O)N)C3=NNN=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)